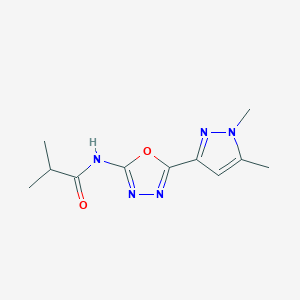

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Description

N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a heterocyclic compound featuring a pyrazole core fused with a 1,3,4-oxadiazole ring and an isobutyramide substituent. The isobutyramide group introduces additional hydrogen-bonding capabilities and lipophilicity, influencing solubility and target binding.

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-6(2)9(17)12-11-14-13-10(18-11)8-5-7(3)16(4)15-8/h5-6H,1-4H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKXUTCNQOIMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide with isobutyryl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s crystallographic parameters, likely determined via SHELX-based refinement , can be contrasted with analogs:

Key Observations :

- The isobutyramide group introduces bifurcated hydrogen bonds (N–H···O) distinct from linear patterns in acetamide derivatives, possibly enhancing binding specificity .

Physicochemical Properties

| Property | N-(5-(1,5-Dimethyl-pyrazol)-oxadiazol)isobutyramide | N-(5-Phenyl-oxadiazol)acetamide | 5-(Imidazol-yl)oxadiazole-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~292.3 | ~219.2 | ~165.1 |

| LogP (Predicted) | 1.8 | 1.2 | -0.5 |

| Aqueous Solubility (mg/mL) | ~0.15 | ~0.8 | ~12.4 |

| Melting Point (°C) | 180–185 | 160–165 | >250 (decomposes) |

Analysis :

- Higher logP of the target compound vs. phenyl-oxadiazole analogs aligns with increased lipophilicity from the isobutyramide and dimethyl groups, suggesting better membrane penetration but poorer solubility.

- Low solubility contrasts with highly polar imidazole-oxadiazole derivatives, underscoring trade-offs between bioavailability and target engagement.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on available literature.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C₉H₁₃N₅O

- SMILES Notation: CC(C(=O)N)N1C(=N)C(=N)C(=C1)C2=NN=C(O2)N

- Molecular Weight: 179.23 g/mol

This compound features a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring: Using appropriate reagents to construct the 1,5-dimethylpyrazole.

- Oxadiazole Formation: Reaction of the pyrazole derivative with carbonyl compounds to form the oxadiazole.

- Amidation: Finally, coupling with isobutyric acid derivatives to yield the target amide.

Biological Activity

Research indicates that compounds containing both pyrazole and oxadiazole moieties exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Antibacterial Activity

A study evaluating various oxadiazole derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against several strains of bacteria. For instance:

| Compound | Bacterial Strain | EC₅₀ (µg/mL) |

|---|---|---|

| 7c | Xanthomonas oryzae | 7.40 |

| 9a | Xanthomonas axonopodis | 5.44 |

| 9a | Pseudomonas syringae | 12.85 |

These results suggest that the compound may disrupt bacterial cell membranes leading to cell lysis and death .

Antifungal Activity

In addition to antibacterial properties, oxadiazoles have been reported to possess antifungal activity. Compounds related to the oxadiazole class have shown effectiveness against various fungal pathogens by inhibiting cell wall synthesis or disrupting membrane integrity.

Anticancer Potential

The anticancer properties of similar compounds have been studied in various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 20.0 |

These findings indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption: The compound may integrate into bacterial membranes leading to increased permeability.

- Inhibition of Enzymatic Activity: By acting as enzyme inhibitors in metabolic pathways crucial for bacterial survival.

- Induction of Apoptosis in Cancer Cells: Through pathways involving caspases and reactive oxygen species (ROS).

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds:

- Study on Antibacterial Efficacy : A series of novel oxadiazoles were tested against common agricultural pathogens with promising results indicating their potential as biopesticides .

- Anticancer Activity Assessment : Research on pyrazole derivatives showed significant cytotoxicity against various cancer cell lines with low IC₅₀ values indicating potent activity .

Q & A

Q. What are the optimized synthetic routes for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, and how can side reactions be minimized?

Methodology :

- Stepwise Synthesis : Begin with the condensation of isonicotinic acid hydrazide with triethyl orthoacetate to form the oxadiazole core, followed by coupling with 1,5-dimethylpyrazole derivatives under basic conditions (K₂CO₃ in DMF) .

- Minimizing Side Reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl for 1 mmol oxadiazole-thiol) to drive reactions to completion .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodology :

- 1H/13C NMR : Identify protons on the pyrazole (δ 2.1–2.5 ppm for methyl groups) and oxadiazole (δ 8.3–8.7 ppm for ring protons) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

- IR Spectroscopy : Detect characteristic amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, enzymes) based on the compound’s 3D conformation (derived from X-ray or DFT calculations) .

- Validation : Perform in vitro assays (e.g., enzyme inhibition, cell viability) and correlate results with docking scores. For example, test IC₅₀ values against cancer cell lines if anti-proliferative activity is predicted .

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for higher yields?

Methodology :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Apply Central Composite Design to model interactions between factors (e.g., K₂CO₃ concentration vs. reaction time) and maximize yield .

Q. What strategies resolve contradictions in biological activity data between computational predictions and experimental results?

Methodology :

- Sensitivity Analysis : Re-evaluate docking parameters (e.g., ligand flexibility, solvation effects) to align simulations with assay outcomes .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may alter activity in vivo .

Q. How does the compound’s conformational flexibility influence its interactions with biological targets?

Methodology :

- X-ray Crystallography : Resolve the 3D structure to identify key binding motifs (e.g., hydrogen bonds between the oxadiazole ring and active-site residues) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.